Fluorescence Signal Enhancement in DNA Sensing: DAC-Modified PNA Probe vs. Unmodified PNA
When the 3,6-diaminocarbazole (DAC) core—the fluorescent moiety of methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate—was conjugated to pyrrolidinyl peptide nucleic acid (acpcPNA) and hybridized with complementary DNA, fluorescence increased by up to 35.5-fold compared to the unhybridized state. In contrast, non-complementary and single-mismatch DNA targets produced fluorescence increases of only 1.1-fold to 18.6-fold, demonstrating sequence-specific signal discrimination [1]. Unmodified acpcPNA without the DAC label exhibits no intrinsic fluorescence change upon hybridization, highlighting the essential role of the DAC fluorophore.
| Evidence Dimension | Fluorescence fold-increase upon DNA hybridization |
|---|---|
| Target Compound Data | 35.5-fold increase with complementary DNA |
| Comparator Or Baseline | 1.1-fold to 18.6-fold increase with non-complementary or mismatched DNA; 0-fold change for unlabeled PNA |
| Quantified Difference | Minimum 1.9× higher signal for complementary vs. mismatched; >35× higher than unlabeled baseline |
| Conditions | DAC-labeled acpcPNA probe hybridized with complementary DNA targets; fluorescence spectrophotometry |
Why This Matters
The magnitude of fluorescence enhancement (35.5-fold) provides a quantitative basis for selecting this DAC-based probe scaffold over alternative labels for sequence-specific DNA detection requiring high signal-to-background ratios.
- [1] Dangsopon A, Poomsuk N, Siriwong K, Vilaivan T, Suparpprom C. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. RSC Advances. 2016;6:74314-74322. View Source
